molecular formula C15H16N10 B2629737 N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2199236-64-9

N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Katalognummer: B2629737
CAS-Nummer: 2199236-64-9
Molekulargewicht: 336.363
InChI-Schlüssel: CQIXCFVXDRRRNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C15H16N10 and its molecular weight is 336.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure

The compound features a complex structure that combines multiple heterocyclic moieties, including:

  • Pyrazolo[3,4-d]pyrimidine
  • Triazolo[4,3-b]pyridazine
  • Azetidine

This structural diversity is believed to contribute to its biological efficacy.

Biological Activity Overview

The biological activity of this compound has primarily been investigated in the context of cancer therapy and enzyme inhibition. Notable activities include:

1. Inhibition of Cancer Cell Proliferation

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

  • EGFR Inhibition : Compounds similar to the target compound have been shown to inhibit epidermal growth factor receptor (EGFR) activity. One derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . This suggests potential for targeting resistant cancer forms.

2. Induction of Apoptosis

Studies have revealed that certain pyrazolo derivatives can induce apoptosis in cancer cells. For example, one compound increased the BAX/Bcl-2 ratio significantly, indicating enhanced apoptotic signaling pathways .

3. Cell Cycle Arrest

Flow cytometric analyses have shown that these compounds can cause cell cycle arrest at the S and G2/M phases, further contributing to their anti-cancer properties .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is likely influenced by its structural components:

  • The pyrazolo moiety is known for its role in kinase inhibition.
  • The triazole component enhances interaction with various biological targets due to its ability to form hydrogen bonds.

This combination may improve binding affinity and selectivity towards specific enzymes or receptors involved in tumor growth and survival.

Case Studies

A review of literature reveals several case studies highlighting the compound's potential:

StudyFindings
Barbuceanu et al. (2020)Identified significant antimicrobial activity in similar triazole compounds .
Fayad et al. (2019)Reported on a novel anticancer compound derived from pyrazolo scaffolds with promising efficacy against multicellular spheroids .
PMC Study (2022)Demonstrated potent anti-proliferative activity in various cancer cell lines with derivatives showing IC50 values in low micromolar range .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound is derived from two significant scaffolds: the pyrazolo[3,4-d]pyrimidine and triazolo[4,3-b]pyridazine. These scaffolds are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the pyrazolo and triazole moieties exhibit anticancer properties. For example:

  • Inhibition of Kinase Activity : Similar compounds have shown to inhibit MET kinase activity with low IC50 values, indicating potential for targeting cancer pathways effectively .

Antimicrobial Properties

The triazole ring is recognized for its antifungal and antibacterial activities:

  • Broad Spectrum Activity : Compounds with triazole derivatives have been documented to possess significant antimicrobial effects against various pathogens .

Neurological Applications

The compound's structure suggests potential neuroprotective effects:

  • PDE Inhibition : Some derivatives have been studied for their ability to inhibit phosphodiesterase enzymes (PDE), which are crucial in regulating neuronal signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of similar compounds in various biological assays:

StudyFindings
Egile et al. (2020)Reported that triazolopyridazine derivatives inhibited MET kinase activity with IC50 values as low as 4.2 nmol/L .
Zhan et al. (2020)Synthesized CH₂-/CF₂-linked triazolotriazine derivatives showing potent inhibition against c-MET kinase and demonstrated significant tumor growth inhibition in xenograft models .
PMC Study (2020)Reviewed the pharmacological profiles of 1,2,4-triazoles and their derivatives, emphasizing their role in treating infectious diseases and cancers .

Potential Future Directions

The ongoing research into N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine suggests promising avenues for future studies:

  • Combination Therapies : Investigating its efficacy in combination with existing chemotherapeutics.
  • Mechanistic Studies : Further elucidation of its mechanisms of action could enhance understanding of its therapeutic potential.

Eigenschaften

IUPAC Name

N,1-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N10/c1-22(14-11-5-19-23(2)15(11)17-8-16-14)10-6-24(7-10)13-4-3-12-20-18-9-25(12)21-13/h3-5,8-10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIXCFVXDRRRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.